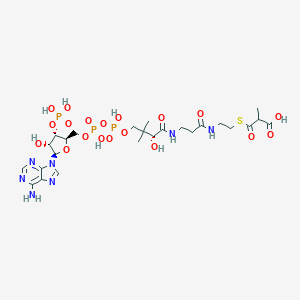
2,2,4-三甲基-1,3-二氧杂环戊烷
描述
Synthesis Analysis
The synthesis of 2,2,4-Trimethyl-1,3-dioxolane involves various chemical processes. For example, the preparation and polymerization of derivatives like 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane have been studied, showing the involvement of boron trifluoride in catalyzing reactions such as ring-opening polymerization and cyclization to yield poly(keto ether) (Jang & Gong, 1999).
Molecular Structure Analysis
The molecular structure of derivatives like 2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane has been studied through X-ray and IR structural studies, revealing unique conformational characteristics with OH⋯Ph interactions (Irurre et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving 2,2,4-Trimethyl-1,3-dioxolane are diverse. For instance, radical addition reactions with fluorinated species demonstrate its reactivity and potential for creating fluoroalkylated dioxolanes (Církva & Paleta, 1999).
Physical Properties Analysis
The study of 2,2,4-Trimethyl-1,3-dioxolane's physical properties includes understanding its behavior in various conditions. For example, the occurrence of its geometrical isomers in beer suggests its stability and reformation during fermentation processes (Peppard & Halsey, 1982).
Chemical Properties Analysis
Analyzing the chemical properties of 2,2,4-Trimethyl-1,3-dioxolane reveals its reactivity and potential applications. The synthesis and reactions of derivatives like 1,3-dioxolanes with ketones and epoxides, catalyzed by [Cp*Ir(NCMe)3]2+, highlight the versatility and reactivity of this compound (Adams et al., 1999).
科学研究应用
合成应用: Adams, Barnard, 和 Brosius (1999) 进行的研究集中在合成1,3-二氧杂环戊烷,包括2,2,4-三甲基-1,3-二氧杂环戊烷,通过在特定催化剂作用下将酮加到环氧化物中。这种方法对于在室温下以良好产率制备各种1,3-二氧杂环戊烷是重要的 (Adams, Barnard, & Brosius, 1999)。
核磁共振光谱: Anteunis 和 Alderweireldt (2010) 分析了2,2,4-三甲基-1,3-二氧杂环戊烷的PMR光谱。这项研究为分子结构提供了见解,并对结构阐明有用 (Anteunis & Alderweireldt, 2010)。
化学相互作用研究: Senda, Ishiyama, 和 Imaizumi (1977) 探索了甲基取代的1,3-二氧杂环戊烷的13C NMR光谱,包括2,2,4-三甲基-1,3-二氧杂环戊烷。该研究侧重于甲基基团的化学位移,提供了有关分子相互作用的宝贵信息 (Senda, Ishiyama, & Imaizumi, 1977)。
食品和饮料行业: Peppard 和 Halsey (1982) 在啤酒中检测到2,2,4-三甲基-1,3-二氧杂环戊烷的两种几何异构体。这一发现对于理解啤酒的风味特征和化学成分至关重要 (Peppard & Halsey, 1982)。
可再生能源: Harvey, Merriman, 和 Quintana (2016) 讨论了2,3-丁二醇的潜力,可以转化为2-乙基-2,4,5-三甲基-1,3-二氧杂环戊烷,作为可再生汽油、溶剂和燃料添加剂。这突显了这类化合物在可持续能源来源中的应用 (Harvey, Merriman, & Quintana, 2016)。
药物化学: Crawley 和 Briggs (1995) 开发了手性1,3-二氧杂环戊烷作为5-脂氧合酶抑制剂,在药物应用中显示出潜力 (Crawley & Briggs, 1995)。
液晶技术: Chen 等人 (2015) 研究了以1,3-二氧杂环戊烷为末端基团的液晶,发现引入1,3-二氧杂环戊烷作为末端基团显著增加了托兰-液晶的正向介电各向异性和双折射。这项研究对于先进液晶显示器的发展至关重要 (Chen et al., 2015)。
安全和危害
属性
IUPAC Name |
2,2,4-trimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTFLAPROMVXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862590 | |
| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a mild, musty, sweet odour | |
| Record name | 2,2,4-Trimethyl-1,3-oxacyclopentane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/859/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
98.00 to 99.00 °C. @ 760.00 mm Hg | |
| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
111000 mg/L @ 18C (exp), soluble in water; organic solvents, oils, miscible (in ethanol) | |
| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,2,4-Trimethyl-1,3-oxacyclopentane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/859/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.899-0.905 | |
| Record name | 2,2,4-Trimethyl-1,3-oxacyclopentane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/859/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,2,4-Trimethyl-1,3-dioxolane | |
CAS RN |
1193-11-9 | |
| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1193-11-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-trimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-TRIMETHYL-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0H09N14AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4-Trimethyl-1,3-dioxolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)








